3-(3-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Overview
Description
3-(3-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of a methoxyphenyl group and a tosyl group in its structure adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 3-(3-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
N-acylation: Starting with 1-amino-4-methoxycyclohexane-1-carbonitrile and 2,5-dimethylphenylacetyl chloride, the compound undergoes N-acylation.
Cyano hydrolysis: The nitrile group is hydrolyzed to form the corresponding amide.
Esterification: The amide is then esterified to form an ester intermediate.
Intramolecular cyclization: The ester undergoes intramolecular cyclization to form the spirocyclic structure.
O-acylation: Finally, the compound is O-acylated with ethyl chloroformate to yield the target compound.
Industrial production methods often involve optimizing these steps to improve yield and reduce costs, such as using catalytic hydrogenation and oxidation reactions under mild conditions .
Chemical Reactions Analysis
3-(3-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The tosyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to form corresponding acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Scientific Research Applications
3-(3-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(3-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can be compared with other similar spirocyclic compounds, such as:
Spirotetramat: A keto-enol insecticide with a similar spirocyclic structure but different functional groups.
3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one: A closely related compound with a methoxy group in a different position.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-8-(4-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-6-8-18(9-7-15)29(26,27)24-12-10-21(11-13-24)22-19(20(25)23-21)16-4-3-5-17(14-16)28-2/h3-9,14H,10-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIZSTMUCZUDTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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